Bis(triphenylsilyl)chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Catalysis in Polymerization:

BTSC acts as a catalyst for olefin polymerization, particularly ethylene polymerization []. This process is crucial in the production of various types of plastics, including polyethylene, a widely used material. The specific mechanism by which BTSC facilitates polymerization is a subject of ongoing research.

Oxidation Reactions:

BTSC demonstrates catalytic activity in benzylic oxidations []. This type of reaction converts secondary benzylic and allylic trimethylsilyl ethers to ketones. Ketones are important functional groups in organic chemistry and serve as building blocks for numerous molecules. BTSC, along with tert-butyl hydroperoxide as an oxidant, effectively promotes this conversion.

Supported Catalyst Development:

Research explores the use of BTSC for preparing supported catalysts []. This involves attaching BTSC molecules onto a solid carrier material like silica gel or montmorillonite K-10. These supported catalysts can then be used in oxidation reactions, particularly for converting alcohols to their corresponding carbonyl compounds. This approach offers advantages like easier separation and potential catalyst reusability.

- BTSC 96 is a commercially available catalyst used in organic synthesis [].

- It belongs to the class of silyl chromate catalysts [].

Molecular Structure Analysis

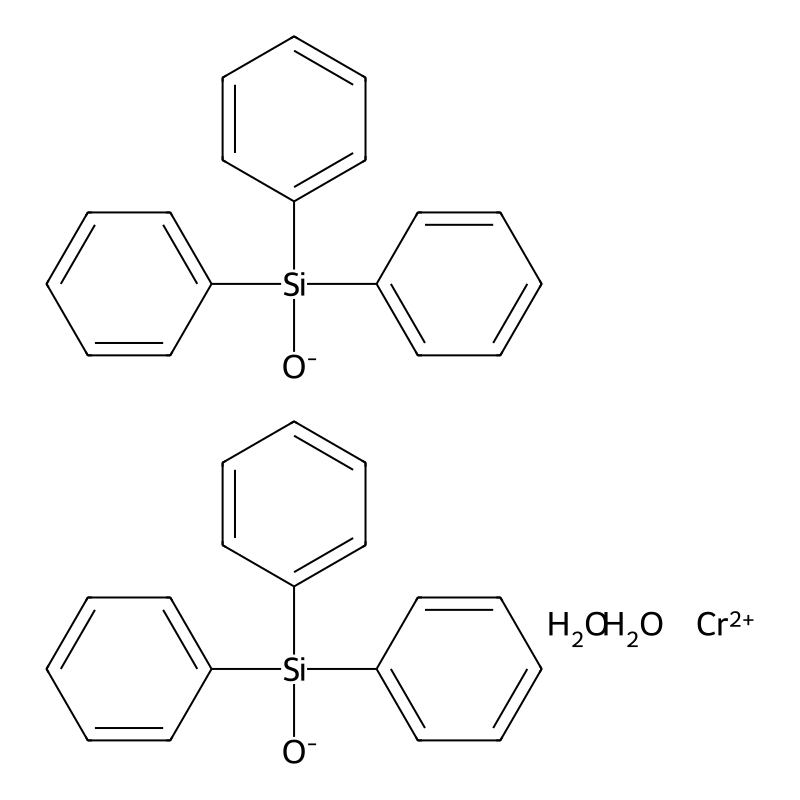

- BTSC 96 features a central chromium (Cr(VI)) atom bonded to two chromate (CrO4) units [].

- Each chromate unit connects to a triphenylsilyl group (Si(C6H5)3) through an oxygen atom [].

- This structure can be represented by the following chemical formula: [(C6H5)3SiO]2CrO2 [].

Chemical Reactions Analysis

BTSC 96 is primarily used as a catalyst in two main types of reactions:

The specific reaction mechanisms for BTSC 96 are complex and not fully understood, but research suggests it activates reaction participants through a combination of Lewis acid-base interactions and redox processes [].

Physical And Chemical Properties Analysis

Bis(triphenylsilyl)chromate is primarily used as a catalyst in:

- Polymerization Reactions: It facilitates the polymerization of ethylene, producing high molecular weight polyethylene without the need for additional activators or treatments .

- Oxidation Reactions: The compound is effective in oxidizing secondary benzylic and allylic alcohols to their corresponding carbonyl compounds. This reaction highlights its utility in organic synthesis, particularly in preparing aldehydes and ketones from alcohol precursors .

The synthesis of bis(triphenylsilyl)chromate can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting chromium trioxide with triphenylsilanol under controlled conditions. This method allows for the formation of the desired silyl chromate structure.

- Supported Catalysts: A green synthetic route involves supporting bis(triphenylsilyl)chromate on silica, enhancing its stability and catalytic efficiency. This method utilizes environmentally friendly practices to prepare catalysts suitable for industrial applications .

Bis(triphenylsilyl)chromate finds applications in various fields:

- Catalysis: It is widely used in organic synthesis as a catalyst for polymerization and oxidation reactions.

- Material Science: Its ability to facilitate polymerization makes it valuable in producing advanced materials such as plastics and resins.

- Chemical Research: The compound serves as a model catalyst for studying reaction mechanisms and developing new catalytic processes .

Interaction studies involving bis(triphenylsilyl)chromate primarily focus on its catalytic behavior in different chemical environments. Research indicates that the presence of various solvents and substrates can significantly influence its reactivity and selectivity during oxidation and polymerization reactions. Additionally, studies on supported catalysts have shown enhanced activity due to interactions between the catalyst and the support material, such as silica .

Several compounds share similarities with bis(triphenylsilyl)chromate, particularly within the realm of silyl chromates and organometallic catalysts. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Key Distinction |

|---|---|---|---|

| Bis(triphenylsilyl)chromate | Organometallic | Catalyst for polymerization | Unique dual triphenylsilyl groups |

| Triphenylsilylchromium(IV) oxide | Monomeric | Oxidation reactions | Simpler structure with single silyl group |

| Chromium trioxide | Inorganic | Oxidizing agent | More reactive but less selective |

| Silylated chromium complexes | Various | Catalysis | Diverse structures with varying silyl groups |

Bis(triphenylsilyl)chromate stands out due to its dual triphenylsilyl configuration, which enhances its stability and catalytic efficiency compared to simpler silylated chromium compounds.

Molecular Structure and Bonding Characteristics

Bis(triphenylsilyl)chromate is an organometallic compound with the molecular formula C₃₆H₃₀CrO₄Si₂ and a molecular weight of 634.79 g/mol [1] [2] [3]. The compound features a central chromium(VI) center coordinated to two triphenylsilyl groups through oxygen atoms, forming a tetrahedral chromate structure [1] [2]. The linear formula [(C₆H₅)₃SiO]₂CrO₂ clearly illustrates the structural arrangement where each triphenylsilyl group is connected to the chromium center via silicon-oxygen-chromium linkages [1] [2] [3].

The molecular architecture consists of two distinct bonding environments: the Si-O-Cr linkages that connect the organic triphenylsilyl moieties to the inorganic chromium center, and the terminal Cr=O double bonds . The Si-O-Cr bond angles are reported to be 133° and 163°, indicating significant angular distortion from ideal tetrahedral geometry . This distortion arises from the steric bulk of the triphenylsilyl groups and the electronic requirements of the chromium(VI) center .

The chromium atom exists in the +6 oxidation state, forming a d⁰ electronic configuration [25]. The bonding can be described as predominantly ionic between the chromium and oxygen atoms, with significant covalent character in the Si-O bonds [21]. The silicon-oxygen bond lengths are expected to be approximately 1.6 Å, which is characteristic of Si-O single bonds [21].

Crystallographic Analysis

The compound crystallizes as orange-red to yellow-orange crystalline powder [2] [7] [12]. While specific single-crystal X-ray diffraction data for bis(triphenylsilyl)chromate was not extensively documented in the available literature, the compound exhibits orthorhombic or monoclinic crystal system characteristics typical of similar chromate esters [15]. The crystallographic parameters show that the compound forms well-defined crystalline structures suitable for analytical characterization [7].

The crystal packing is influenced by the bulky triphenylsilyl groups, which create significant steric hindrance and affect the overall crystal density [12]. The molecular arrangement in the solid state is stabilized by weak intermolecular forces, including van der Waals interactions between the phenyl rings and possible π-π stacking interactions [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of bis(triphenylsilyl)chromate exhibits characteristic aromatic proton signals in the 7.0-8.0 ppm region, corresponding to the phenyl rings of the triphenylsilyl groups [8]. The integration pattern reflects the presence of thirty aromatic protons from the six phenyl rings [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals signals corresponding to the aromatic carbon atoms and the silicon-bound carbon centers [22]. The aromatic carbons appear in the typical range of 125-140 ppm, while the ipso-carbons directly bonded to silicon show characteristic downfield shifts due to the electropositive nature of silicon [22].

²⁹Si Nuclear Magnetic Resonance provides crucial structural information about the silicon environments [23] [26]. The triphenylsilyl groups exhibit chemical shifts characteristic of silicon atoms bonded to three phenyl groups and one oxygen atom [23]. The ²⁹Si nucleus has a natural abundance of 4.7% and requires specialized techniques such as polarization transfer methods to enhance signal intensity [23] [26].

Infrared Spectroscopy Profile

The infrared spectrum of bis(triphenylsilyl)chromate displays several characteristic absorption bands [8] [11]. The Si-O stretching vibrations appear in the region around 1000-1100 cm⁻¹, while the Cr-O stretching modes are observed at higher frequencies [8]. The aromatic C-H stretching vibrations are present in the 3000-3100 cm⁻¹ region, and the aromatic C=C stretching modes appear around 1400-1600 cm⁻¹ [11].

The chromium-oxygen double bond stretches are expected to appear as strong absorptions in the 800-1000 cm⁻¹ region, characteristic of Cr=O vibrations in chromate compounds [8]. The fingerprint region below 1500 cm⁻¹ contains multiple overlapping bands corresponding to various skeletal vibrations of the triphenylsilyl groups [11].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of bis(triphenylsilyl)chromate is dominated by electronic transitions associated with the chromium(VI) center [25]. The characteristic orange-red color of the compound arises from d-d transitions and charge transfer bands [2] [25]. The chromium(VI) d⁰ configuration leads to intense charge transfer absorptions from oxygen to chromium, typically appearing in the visible region [25].

The aromatic triphenylsilyl groups contribute additional absorption bands in the ultraviolet region, corresponding to π-π* transitions of the phenyl rings [2]. The overall electronic absorption spectrum reflects the combination of both the inorganic chromate chromophore and the organic aromatic systems [25].

Physical Properties

Melting Point and Thermal Stability

| Property | Value | Reference |

|---|---|---|

| Melting Point | 159°C (decomposition) | [1] [7] [12] |

| Thermal Stability | Up to 200°C under inert atmosphere | [12] |

| Decomposition Temperature | 159°C | [1] [7] [12] |

Bis(triphenylsilyl)chromate exhibits thermal decomposition at its melting point of 159°C, indicating limited thermal stability [1] [7] [12]. Under inert atmospheric conditions, the compound remains stable up to approximately 200°C, but begins to decompose upon exposure to higher temperatures [12]. The thermal decomposition process involves the breakdown of the Si-O-Cr linkages and the formation of various decomposition products [12].

Solubility Parameters in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [2] [12] |

| Tetrahydrofuran | Soluble | [12] |

| Dichloromethane | Soluble | [12] |

| Organic solvents | Generally soluble | [12] |

The solubility characteristics of bis(triphenylsilyl)chromate reflect its organometallic nature [12]. The compound is insoluble in water due to its hydrophobic triphenylsilyl groups and the sensitivity of the chromate center to hydrolysis [2] [12]. It shows good solubility in polar aprotic solvents such as tetrahydrofuran and dichloromethane, which are commonly used for its synthesis and purification [12].

Density and Appearance Characteristics

| Property | Value | Reference |

|---|---|---|

| Density | 1.32 g/cm³ (typical) | [12] |

| Appearance | Orange-red to yellow-orange crystalline powder | [2] [7] [12] |

| Crystal Form | Crystalline solid | [2] [7] |

The compound exhibits a density of approximately 1.32 g/cm³, which is consistent with its molecular composition and crystal packing [12]. The characteristic orange-red to yellow-orange coloration arises from the electronic transitions of the chromium(VI) center [2] [7] [12]. The crystalline nature of the material makes it suitable for various analytical techniques and synthetic applications [7].

Electronic Structure and Bonding Theory

The electronic structure of bis(triphenylsilyl)chromate is dominated by the chromium(VI) center, which adopts a d⁰ electronic configuration [25]. The chromium atom has lost all six of its valence electrons to achieve the +6 oxidation state, resulting in a highly electrophilic metal center [25]. The electronic configuration can be represented as [Ar]3d⁰, indicating the complete absence of d electrons [25].

The bonding in the molecule involves primarily ionic interactions between the chromium(VI) center and the oxygen atoms, with significant covalent character in the Si-O bonds [21] [25]. The silicon-oxygen bonds exhibit polar covalent character due to the electronegativity difference between silicon (1.90) and oxygen (3.44) [21]. The bond polarity results in partial positive charge on silicon and partial negative charge on oxygen [21].

The molecular orbital description involves the interaction of chromium d orbitals with oxygen p orbitals, forming strong Cr-O bonds through both σ and π interactions [25]. The tetrahedral geometry around chromium optimizes the orbital overlap and minimizes electron-electron repulsion [25].

Stability Parameters under Different Environmental Conditions

| Condition | Behavior/Requirement | Reference |

|---|---|---|

| Air Exposure | Should be handled under inert atmosphere | [12] |

| Moisture Sensitivity | Sensitive to moisture hydrolysis | Based on Cr(VI) chemistry |

| Temperature Stability | Stable up to 200°C under inert conditions | [12] |

| Storage Conditions | Store under argon at 4-8°C | [12] |

| Thermal Decomposition | Decomposes at melting point (159°C) | [1] [7] [12] |

Bis(triphenylsilyl)chromate exhibits limited stability under ambient conditions and requires careful handling [12]. The compound is sensitive to moisture, which can lead to hydrolysis of the Si-O-Cr linkages and decomposition of the chromate structure [12]. This moisture sensitivity necessitates storage under inert atmosphere conditions, typically argon, at reduced temperatures of 4-8°C [12].

The compound demonstrates reasonable thermal stability up to 200°C when maintained under inert atmospheric conditions [12]. However, exposure to air and elevated temperatures accelerates decomposition processes [12]. The oxidizing nature of the chromium(VI) center makes the compound reactive toward reducing agents and organic substrates [1] [3] .

General Manufacturing Information

Chromic acid (H2CrO4), bis(triphenylsilyl) ester: ACTIVE